N-Isopropylcyclohexylamine
Overview
Description
N-Isopropylcyclohexylamine is a chemical compound with various applications in organic synthesis and materials science. Its properties and interactions are studied extensively to understand its behavior in different chemical environments.
Synthesis Analysis
The synthesis of N-Isopropylcyclohexylamine involves various chemical procedures, including the use of N-cyclohexyl-N'-isopropylcarbodiimide for peptide couplings, showcasing its utility in producing complex organic compounds (Izdebski, Pachulska, & Orłowska, 2009).
Molecular Structure Analysis
Studies have detailed the molecular and crystal structures of compounds related to N-Isopropylcyclohexylamine, providing insights into its conformation and reactivity (Smirnova, Tret’yakova, Kazakova, Starikova, & Fedyanin, 2009). The structural parameters, including bond lengths and angles, have been determined through various spectroscopic methods, aiding in understanding the molecule's physical and chemical properties.
Chemical Reactions and Properties
N-Isopropylcyclohexylamine undergoes various chemical reactions, contributing to its application in different chemical syntheses. For example, its derivatives have been utilized in the synthesis of peptides and other organic molecules, demonstrating its versatility and reactivity (Izdebski et al., 2009).
Scientific Research Applications
Analytical Profiles of Arylcyclohexylamines : Arylcyclohexylamines, advertised as "research chemicals," were characterized and analyzed using various techniques, including gas chromatography, mass spectrometry, and liquid chromatography. These methods were effective for qualitative and quantitative analysis of these compounds in biological fluids (De Paoli et al., 2013).
Syntheses and Characterizations of N-Alkyl-Arylcyclohexylamines : This study focused on the synthesis and analytical characterization of fifteen N-alkyl-arylcyclohexylamines. The research is crucial for identifying emerging substances of abuse and includes comprehensive analytical characterizations (Wallach et al., 2016).
Thermoresponsive Nanostructures : Poly(N-isopropylacrylamide)-lipid conjugate was synthesized for the preparation of a thermoresponsive lipid mesophase. This research demonstrates the potential application of such conjugates in forming liquid crystalline gels and nonlamellar phases, essential in materials science and bioengineering (Hay et al., 2004).
Biocompatibility of Poly(N-isopropylacrylamide) : This study evaluated the biocompatibility of poly(N-isopropylacrylamide) in various cell lines, highlighting its potential in biomedical applications like drug delivery systems and diagnostic assays (Guo et al., 2017).
Drug Discovery Perspectives : While not specific to N-Isopropylcyclohexylamine, this paper provides a historical perspective on drug discovery, emphasizing the importance of chemistry, pharmacology, and molecular biology in the development of new therapeutic agents (Drews, 2000).
Smart Hydrogels Based on Poly(N-isopropylacrylamide) : The development and applications of PNIPAM-based smart hydrogels are discussed, highlighting their thermo-responsive properties and applications in various fields like drug delivery and tissue regeneration (Tang et al., 2021).
Safety And Hazards
N-Isopropylcyclohexylamine is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact, rinse thoroughly with plenty of water . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
N-propan-2-ylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)10-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYCVBASZNFFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152471 | |
Record name | Cyclohexylamine, N-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylcyclohexylamine | |
CAS RN |
1195-42-2 | |
Record name | Isopropylcyclohexylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylamine, N-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1195-42-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexylamine, N-isopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylisopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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